1-Brom-4-decylbenzol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

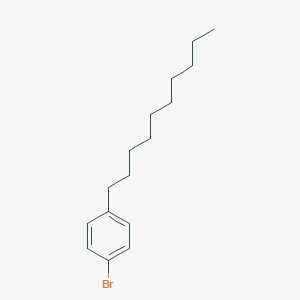

1-Bromo-4-decylbenzene is an organic compound with the molecular formula C16H25Br. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, dimethylformamide, and chloroform . This compound is used as an intermediate in organic synthesis and is involved in the preparation of various other compounds, including surfactants, lubricants, dyes, and fluorescent materials .

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-decylbenzene has several scientific research applications:

Biology: It can be used in the synthesis of biologically active compounds, although specific biological applications are less common.

Industry: It is used in the production of surfactants, lubricants, dyes, and fluorescent materials.

Vorbereitungsmethoden

The synthesis of 1-Bromo-4-decylbenzene can be achieved through several methods. One common method involves the bromination of decylbenzene. The steps are as follows :

- Add p-brominated decylbenzene to an appropriate solvent.

- Add sodium hydroxide or potash as a catalyst.

- React under appropriate temperature and time conditions.

- Obtain the product by centrifugal filtration.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and purity of the final product.

Analyse Chemischer Reaktionen

1-Bromo-4-decylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Wirkmechanismus

The mechanism of action of 1-Bromo-4-decylbenzene primarily involves its role as an intermediate in various chemical reactions. It acts as a substrate in substitution and coupling reactions, where the bromine atom is replaced or coupled with other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-decylbenzene can be compared with other similar compounds such as:

1-Bromo-4-dodecylbenzene: Similar in structure but with a longer alkyl chain.

1-Bromo-4-octylbenzene: Similar in structure but with a shorter alkyl chain.

4-Decylbromobenzene: Another name for 1-Bromo-4-decylbenzene, highlighting its structural similarity.

The uniqueness of 1-Bromo-4-decylbenzene lies in its specific alkyl chain length, which can influence its solubility, reactivity, and applications in various fields .

Biologische Aktivität

1-Bromo-4-decylbenzene, with the CAS number 106418-67-1, is an aromatic halogenated compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological interactions, and implications for health and environmental safety.

1-Bromo-4-decylbenzene has the molecular formula C16H25Br and a molecular weight of 297.274 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 346.0 ± 11.0 °C |

| Flash Point | 205.7 ± 9.9 °C |

| LogP | 8.23 |

| Solubility | Poorly soluble (0.000193 mg/ml) |

These properties suggest that the compound is lipophilic, which may influence its biological interactions and toxicity profile.

Toxicological Profile

Research indicates that 1-Bromo-4-decylbenzene exhibits various toxicological effects, primarily due to its halogenated structure. In vitro studies have shown that it can inhibit certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9, which are crucial for drug metabolism in humans . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Acute Toxicity Studies

Acute toxicity studies have demonstrated significant lethality at high doses. For example, in animal studies, the median lethal dose (LD50) was reported to be approximately 2,700 mg/kg when administered orally to rats . Symptoms observed at lethal doses included tremors, respiratory distress, and significant weight loss.

Case Studies

One notable case study involved the assessment of 1-Bromo-4-decylbenzene's effects on aquatic organisms. The compound was tested on Daphnia magna (water flea), revealing a significant reduction in mobility at concentrations as low as 10 mg/L after 48 hours of exposure. This suggests a potential risk to aquatic ecosystems due to its toxicity .

Environmental Impact

As a halogenated compound, 1-Bromo-4-decylbenzene poses risks not only to human health but also to environmental safety. Its persistence in the environment and potential bioaccumulation raise concerns regarding long-term exposure effects on wildlife and ecosystems.

Regulatory Status

Due to its toxicological profile, 1-Bromo-4-decylbenzene is subject to regulatory scrutiny under various chemical safety programs globally. It is listed in the European Chemicals Agency (ECHA) database as a substance of concern due to its hazardous nature .

Eigenschaften

IUPAC Name |

1-bromo-4-decylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25Br/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTGVSCSSDYINB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548534 |

Source

|

| Record name | 1-Bromo-4-decylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106418-67-1 |

Source

|

| Record name | 1-Bromo-4-decylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.